molecular formula C15H25NO3 B2861435 tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2174007-92-0

tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2861435
CAS No.: 2174007-92-0
M. Wt: 267.369
InChI Key: BZHOKQWWEPWNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a formyl (-CHO) substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the azaspiro ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its spirocyclic architecture enhances conformational rigidity, which can improve target binding selectivity and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl 4-formyl-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHOKQWWEPWNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2C=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (Polar Solvents)
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₁NO₃ 239.31 Not reported Moderate (DCM, THF)
This compound C₁₄H₂₁NO₃ 251.33 Not reported High (DMF, DMSO)
tert-Butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₀N₂O₃ 252.31 120–122 Low (EtOAc, MeOH)
Table 2: Hazard Profiles
Compound Name GHS Classification Key Hazards
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate H302, H315, H319, H332, H335 Skin/eye irritation, respiratory toxicity
This compound Likely similar to oxo analog Potential sensitization due to aldehyde

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate to ensure stability?

  • Methodological Answer : Store the compound in tightly sealed, moisture-resistant containers at 2–8°C in a dry environment. This prevents hydrolysis of the formyl and tert-butoxycarbonyl (Boc) groups, which are sensitive to humidity and elevated temperatures. Use desiccants in storage areas to minimize moisture exposure .

Q. How should researchers prepare stock solutions of this compound for in vitro assays?

  • Methodological Answer : Dissolve the compound in anhydrous DMSO at a concentration of 10 mM , as it exhibits good solubility in polar aprotic solvents. Vortex for 2–3 minutes and sonicate for 10 minutes if incomplete dissolution occurs. Aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Validate solubility using dynamic light scattering (DLS) for nanoparticle-free solutions .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) on a C18 column (gradient: 10–90% acetonitrile/water over 20 minutes) to confirm purity >95%. Cross-validate with 1H/13C NMR to detect impurities such as unreacted intermediates or hydrolysis byproducts (e.g., free amine from Boc deprotection) .

Advanced Research Questions

Q. How can multi-step synthesis of this spirocyclic compound be optimized for higher yields?

  • Methodological Answer :

  • Step 1 : Optimize the spirocyclization step using catalytic amounts of Lewis acids (e.g., ZnCl₂) in anhydrous THF at 0°C to minimize side reactions.
  • Step 2 : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF), quenching with ice-cold sodium acetate to prevent over-oxidation.
  • Step 3 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:2) and isolate intermediates via column chromatography (silica gel, 60–120 mesh). Yield improvements (>15%) are achievable by reducing exposure to moisture during Boc protection .

Q. What experimental approaches resolve contradictions in reported biological activities of structural analogs?

  • Methodological Answer :

  • Perform dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to compare activity across studies.
  • Use surface plasmon resonance (SPR) to quantify binding affinities (KD) for target proteins (e.g., kinases), ensuring buffer compatibility with the compound’s solubility.
  • Analyze structural analogs (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) via X-ray crystallography to correlate substituent effects (e.g., formyl vs. oxo groups) with activity .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Withdraw aliquots at 0, 6, 12, and 24 hours for LC-MS analysis to identify degradation products (e.g., decarboxylated or hydrolyzed derivatives).
  • Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Data from such studies can guide formulation strategies (e.g., lyophilization) .

Q. What computational tools predict interactions with cytochrome P450 enzymes?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6 to assess binding poses and affinity.
  • Validate predictions with in vitro metabolism assays using human liver microsomes (HLMs) and NADPH cofactors. Monitor metabolite formation via HRMS to identify oxidation sites (e.g., formyl group metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.